Bcl-lzh-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H30N4O3S |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2Z)-2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C37H30N4O3S/c1-24-33(35(42)39-28-13-7-4-8-14-28)34(26-17-19-29(44-2)20-18-26)41-36(43)32(45-37(41)38-24)21-27-23-40(22-25-11-5-3-6-12-25)31-16-10-9-15-30(27)31/h3-21,23,34H,22H2,1-2H3,(H,39,42)/b32-21- |
InChI Key |
SRLVTMSBRCMODY-QXPFVDMISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7 |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Thiazolo 3,2 a Pyrimidinone Derivatives, Including Bcl Lzh 4
Identification of Lead Compounds within the Thiazolo[3,2-a]pyrimidinone Class via High-Throughput Screening Methodologies
The initial identification of promising compounds within the thiazolo[3,2-a]pyrimidinone class has often been facilitated by high-throughput screening (HTS) methodologies. HTS is a widely used approach in drug discovery that enables the rapid assessment of large libraries of compounds for desired biological activity against a specific target. pion-inc.comnih.govassay.workstau.ac.il In the context of thiazolo[3,2-a]pyrimidinone derivatives acting as inhibitors of Bcl-2 family proteins, a lead compound featuring this core motif was initially identified through a random screening process. nih.govresearchgate.net This screening utilized a fluorescence polarization-based competitive binding assay to evaluate the ability of small molecules to bind to Bcl-2 family proteins. nih.govresearchgate.net The compound identified through this initial screen demonstrated binding to the Bcl-xL protein, which was further corroborated by 15N-HSQC NMR experiments. nih.govresearchgate.net This "hit" compound served as the starting point for subsequent medicinal chemistry efforts aimed at developing more potent and selective inhibitors. pion-inc.com
Rational Design and De Novo Synthesis of Bcl-lzh-4 and Related Analogs
Following the identification of a lead compound, rational design principles and synthetic strategies are employed to create analogs with improved properties. Rational design involves using knowledge of the target protein's structure and the lead compound's binding mode to guide the modification of the molecule. acs.org While the specific de novo synthesis of this compound is part of a broader effort to develop thiazolo[3,2-a]pyrimidinone derivatives, the synthesis of compounds within this class typically involves cyclization reactions. For instance, the core thiazolo[3,2-a]pyrimidin-5-one structure can be synthesized through the reaction of 2-aminothiazoles with ethyl acetoacetate (B1235776) under acidic conditions. Other synthetic routes involve the reaction of 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides or 3-(2-bromoacetyl)coumarins. researchgate.net The synthesis of various thiazolo[3,2-a]pyrimidinone derivatives has been reported, demonstrating the chemical accessibility of this scaffold for generating diverse analogs. mdpi.commdpi.commdpi.comclockss.orgmdpi.comekb.eg Structural modifications on the lead compound identified through HTS were systematically undertaken to enhance binding affinities to Bcl-2 family proteins. nih.govresearchgate.net This process led to the generation of numerous derivatives, including this compound.
Computational Chemistry and Molecular Modeling Approaches in Compound Optimization
Computational chemistry and molecular modeling play a crucial role in the optimization of lead compounds within the thiazolo[3,2-a]pyrimidinone series. evonik.comijrar.orgresearchgate.netresearchgate.net These techniques provide valuable insights into the electronic structure, conformation, and binding interactions of molecules, guiding the design of improved analogs. ijrar.orgresearchgate.netcienciadigital.org Molecular modeling studies were explicitly used to direct the structural modifications made to the initial thiazolo[3,2-a]pyrimidinone lead compound aimed at inhibiting Bcl-2 family proteins. nih.govresearchgate.net Techniques such as molecular docking are employed to predict the binding orientation and affinity of compounds to their biological targets, such as proteins. researchgate.netnih.govnih.govresearchgate.net Molecular dynamics simulations can further assess the stability of the protein-ligand complex and provide information about dynamic interactions. ijrar.orgnih.govresearchgate.net These computational approaches help researchers understand the structure-activity relationships (SAR) and prioritize the synthesis of compounds with a higher probability of exhibiting desired biological activity. nih.govnih.govnih.govrsc.org
Structural Modifications and Derivative Generation for Enhanced Biological Activity
Structural modifications of the thiazolo[3,2-a]pyrimidinone core and its substituents are central to optimizing the biological activity of derivatives. nih.govresearchgate.netmdpi.commdpi.comekb.egnih.govresearchgate.netekb.egsioc-journal.cnresearchgate.neturan.uaresearchgate.netacs.orgmdpi.com For the Bcl-2 family protein inhibitors, systematic structural modifications of the lead compound resulted in a series of 42 derivatives. nih.govresearchgate.net These modifications aimed to improve the binding affinity to various anti-apoptotic Bcl-2 proteins, including Bcl-xL, Bcl-2, and Mcl-1. nih.govsigmaaldrich.com The resulting compounds showed a range of improved binding affinities compared to the initial lead compound. nih.govresearchgate.net
Data on the binding affinities of some derivatives are presented below:
| Compound | Target Protein | Ki (nM) |
| Lead Compound | Bcl-xL | (Data not explicitly available in snippets for lead) |
| BCL-LZH-40 | Bcl-xL | 17 |
| BCL-LZH-40 | Bcl-2 | 534 |
| BCL-LZH-40 | Mcl-1 | 200 |
These findings highlight how structural modifications guided by medicinal chemistry principles and computational studies can lead to the generation of derivatives with significantly enhanced biological activity within the thiazolo[3,2-a]pyrimidinone class. nih.govresearchgate.netresearchgate.net The structure-activity relationship studies are crucial for understanding which modifications are favorable for improving potency and selectivity towards specific targets. nih.govnih.gov
Molecular Pharmacology and Binding Kinetics of Bcl Lzh 40 As a Bcl 2 Family Inhibitor
Characterization of Bcl-lzh-40 as a Multi-Target Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins
Bcl-lzh-40 has been characterized as a potent inhibitor targeting multiple anti-apoptotic proteins within the Bcl-2 family, including Bcl-xL, Bcl-2, and Mcl-1. Its identification arose from the structural optimization of a lead compound featuring a phenyltetrazole and a hydrazinecarbothioamide moiety, representing a novel structural scaffold among known Bcl-2 inhibitors at the time of its discovery. Bcl-lzh-40 emerged as the most potent compound among a series of synthesized derivatives, demonstrating significantly improved binding affinities to these key anti-apoptotic proteins compared to the initial lead compound. The ability of Bcl-lzh-40 to inhibit the binding of BH3 peptides to these multiple pro-survival proteins underscores its function as a multi-target inhibitor.
Quantitative Assessment of Binding Affinities to Pro-Survival Bcl-xL, Bcl-2, and Mcl-1 Proteins (K(i) values)
The binding affinities of Bcl-lzh-40 to the pro-survival Bcl-xL, Bcl-2, and Mcl-1 proteins have been quantitatively assessed using a fluorescence-polarization binding assay. The inhibition constants (K(i) values) represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled BH3 peptide to the target protein by half. The determined K(i) values for Bcl-lzh-40 are as follows:
| Protein | K(i) Value (nM) |
| Bcl-xL | 17 |
| Bcl-2 | 534 |
| Mcl-1 | 200 |
These values indicate that Bcl-lzh-40 exhibits the highest binding affinity for Bcl-xL, followed by Mcl-1, and then Bcl-2.
Biophysical Confirmation of Protein-Ligand Interactions through Advanced Spectroscopic Techniques (e.g., 15N-HSQC NMR Spectroscopy)
Biophysical methods, such as 15N-HSQC NMR spectroscopy, have been employed to confirm the interaction between compounds in the series from which Bcl-lzh-40 was derived and the Bcl-xL protein. Specifically, the binding of the lead compound to the Bcl-xL protein was confirmed through 15N-HSQC NMR experiments. Further studies using two-dimensional heteronuclear single quantum coherence NMR spectra on selected compounds (YCW-E5, YCW-E10, and YCW-E11) indicated that they bind to the BH3-binding groove on Bcl-xL in a manner similar to ABT-737. These spectroscopic studies provide biophysical evidence supporting the direct interaction between these small molecules and the target proteins, consistent with binding at the canonical BH3-binding site.
Competitive Binding Mechanisms with BH3 Peptides
The mechanism by which Bcl-lzh-40 inhibits the anti-apoptotic Bcl-2 family proteins involves competitive binding with pro-apoptotic BH3 peptides. The quantitative binding affinities (K(i) values) were determined by measuring the compound's ability to inhibit the binding of fluorescently labeled BH3 peptides to Bcl-xL, Bcl-2, and Mcl-1 in a fluorescence polarization assay. This assay format directly assesses the competition between the small molecule inhibitor and the BH3 peptide for the binding groove on the anti-apoptotic protein. The observed inhibition constants confirm that Bcl-lzh-40 competes effectively with BH3 peptides for these crucial binding sites.
Preclinical Biological Efficacy and Cellular Mechanisms of Action of Bcl Lzh 40
Induction of Apoptosis in Cancer Cell Lines and Models
Bcl-lzh-40 has demonstrated the capacity to induce apoptosis in tumor cell lines. researchgate.netresearchgate.net Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.govwehi.edu.au By promoting apoptosis, compounds like Bcl-lzh-40 offer a potential therapeutic strategy to eliminate cancer cells. Studies have characterized Bcl-lzh-40 as a novel proapoptotic compound targeting anti-apoptotic Bcl-2 family proteins. researchgate.net
Cellular Pathways Engaged by Bcl-lzh-40: Caspase Activation and Bax/BAK-Dependent Mechanisms
The mechanism by which Bcl-lzh-40 induces apoptosis is linked to its interaction with the Bcl-2 family of proteins. The Bcl-2 family comprises both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (like Bax and BAK). nih.govnih.govnih.gov These proteins are key regulators of the intrinsic apoptotic pathway, which is initiated at the mitochondria. nih.govplos.orgmedchemexpress.com
Bcl-lzh-40 functions as an inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-x(L), Bcl-2, and Mcl-1. researchgate.netresearchgate.netresearchgate.net By inhibiting these proteins, Bcl-lzh-40 disrupts their ability to sequester pro-apoptotic proteins like Bax and BAK. nih.govpsu.edu The activation of Bax and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.govplos.orgmedchemexpress.com While direct evidence of Bcl-lzh-40 inducing caspase activation and Bax/BAK dependence is implied by its mechanism of action on anti-apoptotic proteins, the general understanding of the intrinsic apoptotic pathway supports this engagement. nih.govscispace.comresearchgate.netijper.org
Research has quantified the binding affinity of Bcl-lzh-40 to key anti-apoptotic proteins through inhibition constants (Ki) for the binding of BH3 peptides. The Ki values indicate the potency of inhibition.
| Protein | Inhibition Constant (Ki) |
| Bcl-x(L) | 17 nM |
| Bcl-2 | 534 nM |
| Mcl-1 | 200 nM |
Data based on the binding of BH3 peptides. researchgate.netresearchgate.netresearchgate.net
These data show that Bcl-lzh-40 exhibits potent inhibitory activity against Bcl-x(L), with lower but still notable activity against Mcl-1 and Bcl-2. researchgate.netresearchgate.netresearchgate.net
Assessment of Compound Activity through Cell-Based Assays (e.g., MTT Assays, Flow Cytometry)
The preclinical activity of Bcl-lzh-40, including its anti-proliferative and apoptosis-inducing effects, is assessed using various cell-based assays. nih.govnih.gov Common methods include the MTT assay and flow cytometry. nih.govnih.govnih.govwaocp.orgaai.org.trresearchgate.net
MTT assays are colorimetric tests used to measure cell viability and proliferation. They rely on the metabolic activity of living cells to convert a tetrazolium dye (MTT) into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govwaocp.orgaai.org.tr A reduction in formazan production in treated cells compared to control indicates decreased cell viability or proliferation.
Flow cytometry is a powerful technique that allows for the analysis of individual cells in a population. nih.govwaocp.orgaai.org.trresearchgate.net It can be used to assess various cellular parameters, including cell cycle distribution and apoptosis. nih.govresearchgate.net Apoptosis can be detected using markers like Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, and propidium (B1200493) iodide (PI), a DNA-intercalating dye that stains the nuclei of cells with compromised membranes (late apoptotic or necrotic cells). nih.govwaocp.orgresearchgate.net Analysis of cell cycle phases can also reveal the impact of a compound on cell proliferation. researchgate.netresearchgate.netmdpi.com Bcl-lzh-40 was characterized using cell-based assays, which would have included methods similar to these to evaluate its effects on tumor cells. researchgate.net
Modulation of Apoptotic and Survival Signaling Cascades
Bcl-lzh-40's primary mechanism involves directly modulating the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. researchgate.netresearchgate.netresearchgate.net This family plays a central role in regulating the intrinsic apoptotic pathway, which is a key component of cellular fate decisions. nih.govmedchemexpress.compsu.edu By inhibiting anti-apoptotic members, Bcl-lzh-40 effectively shifts the cellular balance towards apoptosis.
Structure Activity Relationship Sar Studies and Analog Optimization for Bcl Lzh 4 Series
Impact of Thiazolo[3,2-a]pyrimidinone Scaffold Modifications on Binding Affinity and Cellular Potency
Modifications to the thiazolo[3,2-a]pyrimidinone scaffold have been extensively investigated to understand their impact on the biological activity of this class of compounds. The core thiazolo[3,2-a]pyrimidinone structure provides a rigid framework, and substitutions at various positions can influence interactions with the binding pockets of Bcl-2 family proteins. Studies have shown that derivatization of different rings within the thiazolo[3,2-a]pyrimidinone system can lead to varied affinities for anti-apoptotic Bcl-2 proteins. vulcanchem.comnih.gov For instance, attempts to modify specific rings of an initial thiazolo[3,2-a]pyrimidinone lead compound sometimes resulted in diminished affinity for certain Bcl-2 family members, highlighting the sensitivity of the scaffold to structural changes. vulcanchem.com
Further research has explored the stereochemical aspects of thiazolo[3,2-a]pyrimidine compounds, which contain a chiral center. nih.govuni.lu Characterization of the absolute stereochemical configuration and its influence on binding affinities has revealed that, for several compounds within this class, the R and S enantiomers exhibit similar binding affinities for Bcl-xL, Bcl-2, and Mcl-1. uni.lu This suggests that for certain modifications, the stereochemistry at the chiral center of the core scaffold may not be a primary determinant of binding potency to these proteins, although the impact can vary depending on the specific substituents. uni.lu
The optimization process for thiazolo[3,2-a]pyrimidinone derivatives has involved synthesizing numerous analogs with diverse substituents to explore the structure-activity landscape. nih.gov These efforts have aimed to improve binding affinities and translate these interactions into potent cellular effects, such as the induction of apoptosis in cancer cells that overexpress anti-apoptotic Bcl-2 proteins. nih.gov
Identification of Key Structural Determinants for Inhibitory Activity against Specific Bcl-2 Family Members
Identifying the key structural determinants within the thiazolo[3,2-a]pyrimidinone series that confer inhibitory activity and selectivity towards specific Bcl-2 family members is crucial for developing targeted therapies. Research has shown that different compounds within this scaffold class can exhibit varying degrees of potency against Bcl-xL, Bcl-2, and Mcl-1. nih.gov
For example, a potent compound identified within the thiazolo[3,2-a]pyrimidinone series, BCL-LZH-40, demonstrated significant inhibitory activity against Bcl-xL, Bcl-2, and Mcl-1. nih.gov Its binding affinities, measured by inhibition constants (Ki), were reported as 17 nM for Bcl-xL, 534 nM for Bcl-2, and 200 nM for Mcl-1. nih.gov These values indicate a higher potency against Bcl-xL compared to Bcl-2 and Mcl-1 for this specific analog.
The variation in potency against different Bcl-2 family proteins among thiazolo[3,2-a]pyrimidinone derivatives suggests that specific substituents and their positions on the scaffold are critical for productive interactions with the unique binding grooves of each anti-apoptotic protein. Detailed SAR studies involve systematically modifying parts of the molecule and assessing the resulting changes in binding affinity and cellular activity to map the regions of the scaffold important for interaction with each protein.
Here is a table summarizing the binding affinities of BCL-LZH-40:
| Compound | Target Protein | Inhibition Constant (Ki) |
| BCL-LZH-40 | Bcl-xL | 17 nM |
| BCL-LZH-40 | Bcl-2 | 534 nM |
| BCL-LZH-40 | Mcl-1 | 200 nM |
Role of Computational Chemistry in Guiding Structural Elucidation and Optimization
Computational chemistry plays a vital role in the structural elucidation and optimization of compounds within the Bcl-lzh-4 series and other thiazolo[3,2-a]pyrimidinone inhibitors of Bcl-2 family proteins. Molecular modeling studies have been extensively used to guide the design of structural modifications. nih.gov
By providing insights into the potential interactions between the small molecule inhibitors and the binding pockets of Bcl-2 family proteins at an atomic level, computational methods can help predict the impact of specific substitutions on binding affinity. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to understand the preferred binding poses, estimate binding energies, and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to potency and selectivity. This computational guidance allows for a more rational and efficient approach to analog synthesis, focusing synthetic efforts on compounds with a higher probability of possessing desired pharmacological properties. nih.gov The use of computational chemistry accelerates the discovery and optimization process by reducing the need for extensive experimental screening of a large number of compounds.
Immunomodulatory Profile of Bcl Lzh 4 in Preclinical Settings
Evaluation of Compound Impact on Natural Killer (NK) Cell Activity in Co-Culture Assays
Studies have employed co-culture assays to investigate the impact of Bcl-lzh-4 on the activity of NK cells. One such study utilized a co-culture assay modeling the recognition of breast cancer cells by NK cells to systematically characterize the effects of various compounds. In this assay, this compound was evaluated at specific concentrations to determine its influence on NK cell function. pdx.edu
The evaluation involved testing this compound at concentrations of 0.1 and 0.2 in the co-culture system. The effect on NK cell activity was assessed, and the findings indicated a specific immunomodulatory profile for the compound at these tested levels. pdx.edu
| Compound | Concentration (µM) | Observed Effect on NK Cell Activity | Source |
|---|---|---|---|
| This compound | 0.1 | No Effect | pdx.edu |
| This compound | 0.2 | No Effect | pdx.edu |
Characterization of Immunomodulatory Effects: Absence of Synergistic or Antagonistic Activity with NK Cells
Based on the evaluation in co-culture assays, the immunomodulatory effects of this compound at the tested concentrations have been characterized. At both 0.1 µM and 0.2 µM, this compound demonstrated "No Effect" on NK cell activity in the described co-culture system. pdx.edu This finding indicates that, under the conditions of this preclinical assay, this compound did not significantly enhance (synergistic activity) or suppress (antagonistic activity) the cytotoxic function of NK cells against target cancer cells. The study successfully identified compounds exhibiting antagonistic, synergistic, additive, and no effect on NK cell activity, placing this compound in the category of compounds with no observable effect at the tested concentrations. pdx.edu
Advanced Methodologies and Analytical Techniques in Bcl Lzh 4 Research
High-Throughput Screening Platforms for Compound Identification
High-throughput screening (HTS) plays a fundamental role in the initial identification of compounds with desired biological activity from large chemical libraries. This process allows for the rapid automated testing of numerous compounds against a specific biological target. bmglabtech.com In the context of Bcl-2 family protein inhibitors, HTS assays are designed to detect compounds that can disrupt the protein-protein interactions mediated by these antiapoptotic proteins. nih.gov
For compounds related to Bcl-lzh-4, a fluorescence polarization-based competitive binding assay has been employed as an HTS method to identify lead compounds that inhibit the binding of BH3 peptides to Bcl-2 family proteins. researchgate.net This type of assay measures the change in polarization of fluorescently labeled peptides upon binding to the target protein, allowing for the detection of small molecules that compete for the same binding site. nih.gov The use of such HTS platforms enabled the initial identification of a lead compound with a thiazolo[3,2-a]pyrimidinone motif, structurally related to this compound, highlighting the effectiveness of this approach in discovering novel inhibitors of Bcl-2 family proteins. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to characterize protein-ligand interactions at an atomic level. It can provide detailed information about the binding site, the affinity of the interaction, and conformational changes induced by ligand binding. researchgate.net, duke.edu Both ligand-observed and protein-observed NMR experiments can be utilized to study these interactions. researchgate.net
In the research involving thiazolo[3,2-a]pyrimidinone derivatives, including compounds related to this compound, 15N-HSQC NMR experiments were utilized to confirm the binding of a lead compound to the Bcl-xL protein. researchgate.net This technique monitors the chemical shifts of backbone amide resonances in the protein upon ligand titration, providing site-specific information about the interaction and confirming direct binding. nih.gov, duke.edu NMR spectroscopy is particularly valuable for studying protein-ligand interactions in solution under conditions close to physiological relevance. researchgate.net It can also be used to investigate weak binding events, making it suitable for fragment-based drug design approaches. researchgate.net
Molecular Modeling and Dynamics Simulations in Lead Compound Derivatization
Computational methods, such as molecular modeling and dynamics simulations, are indispensable tools in the lead compound derivatization process. These techniques allow researchers to predict and analyze the three-dimensional structures of proteins and ligands, simulate their interactions, and guide the design of compounds with improved properties. pitt.edu, nih.gov, mdpi.com
Molecular modeling studies played a role in guiding structural modifications of the lead compound identified through HTS, which is related to this compound. researchgate.net By providing insights into the binding mode and potential interactions within the protein's binding pocket, these simulations help medicinal chemists design derivatives with enhanced binding affinity, selectivity, and other desirable characteristics. nih.gov Molecular dynamics simulations, in particular, can capture the dynamic behavior of protein-ligand complexes over time, offering a more realistic view of the interaction compared to static structures. nih.gov This computational approach aids in understanding the structural basis for observed biological activity and can inform the rational design of optimized inhibitors. nih.gov
Spectrophotometric and Fluorescent Assays for Binding and Cellular Activity Quantification
Spectrophotometric and fluorescent assays are widely used to quantify the binding affinity of compounds to their target proteins and to measure their effects on cellular activity. These assays often provide quantitative data such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).
As mentioned earlier, fluorescence polarization-based competitive binding assays are employed for quantifying the binding of compounds to Bcl-2 family proteins. researchgate.net, nih.gov This method allows for the determination of binding affinities by measuring the displacement of a fluorescently labeled probe from the protein by the test compound. nih.gov
Furthermore, fluorescent and spectrophotometric assays are used to assess the cellular activity of compounds like this compound. For instance, the CellTitreGlo assay, which measures ATP levels as an indicator of metabolically active cells, has been used in high-throughput drug sensitivity screening for this compound across various cell lines. depmap.org This assay provides quantitative data on the compound's effect on cell viability or proliferation. depmap.org Another study utilized a cell co-culture assay to evaluate the immunomodulatory effects of this compound on natural killer (NK) cell activity, classifying its effect as "No Effect" at tested concentrations of 0.1 and 0.2. pdx.edu Fluorescent protein redistribution assays can also be used to visualize and quantify protein-protein interactions within live cells, providing insights into how compounds affect these interactions in a cellular context. nih.gov
Research findings related to the cellular activity of this compound include its evaluation in drug sensitivity screens across 427 cell lines using the CellTitreGlo assay, with data available in datasets like CTRP. depmap.org this compound has also been identified as showing positive correlations between drug sensitivity and both numerical and structural chromosomal instability in certain contexts. biorxiv.org
Selected Research Findings on this compound Activity
| Assay Type | Observation/Finding | Reference |
| Cell Co-culture Assay (NK cells) | No Effect on NK cell activity at 0.1 and 0.2 concentrations. | pdx.edu |
| CellTitreGlo Assay (DepMap/CTRP) | Drug sensitivity screened across 427 cell lines; AUC values available. | depmap.org |
| Drug Sensitivity Correlation | Positive correlation with numerical and structural chromosomal instability (CIN). | biorxiv.org |
Note: AUC values from different CTRP assays may not be comparable due to variations in dose range and lack of normalization. depmap.org
Q & A
Q. What are the essential steps to ensure reproducibility in Bcl-lzh-4 synthesis and characterization?
Reproducibility requires:
- Detailed experimental protocols : Include reagent sources, purification methods, and instrumentation specifications (e.g., NMR parameters, HPLC gradients) to minimize variability .
- Validation controls : Use positive/negative controls (e.g., known inhibitors for bioactivity assays) and report purity thresholds (e.g., ≥95% by HPLC) .
- Data transparency : Publish raw spectral data (e.g., IR, mass spectra) and crystallographic coordinates in supplementary materials, adhering to journal guidelines for compound characterization .
How should researchers formulate focused research questions for this compound studies?
Effective research questions must:
- Address knowledge gaps : Identify understudied mechanisms (e.g., "How does this compound modulate apoptotic pathways in resistant cancer cells?").
- Meet SMART criteria : Be Specific, Measurable, Achievable, Relevant, and Time-bound .
- Align with literature : Ground questions in prior findings (e.g., conflicting results on this compound’s binding affinity) and cite foundational studies .
Q. What are the best practices for documenting experimental procedures involving this compound?
- Lab notebooks : Record raw data, instrument calibration dates, and deviations from protocols. Use permanent ink and cross-reference digital files (e.g., spectra folders) .
- Metadata annotation : Note batch-specific variations (e.g., solvent lot numbers, storage conditions) that may impact outcomes .
- Peer review : Share protocols with collaborators for pre-publication validation to detect oversights .
Advanced Research Questions
Q. How can researchers analyze contradictions in this compound experimental data?
Contradictions arise from methodological or contextual factors:
- Hypothesis comparison : Test competing explanations (e.g., assay interference vs. true bioactivity) using orthogonal methods (e.g., SPR vs. ITC for binding studies) .
- Statistical rigor : Apply Benjamini-Hochberg corrections for multiple comparisons or Bayesian analysis to quantify uncertainty .
- Contextualize findings : Reconcile disparities by evaluating experimental conditions (e.g., pH, temperature) against prior studies .
Table 1: Criteria for Evaluating Research Questions
| Criterion | Description | Source |
|---|---|---|
| Clarity | Avoids ambiguous terms; defines variables | |
| Relevance | Aligns with gaps in this compound literature | |
| Feasibility | Matches available resources and expertise |
Q. Table 2: Steps to Resolve Data Contradictions
| Step | Action |
|---|---|
| 1. Identify Discrepancies | Compare datasets for outliers or trends |
| 2. Replicate Experiments | Repeat under identical/modified conditions |
| 3. Apply Statistical Models | Use ANOVA or machine learning for patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
